molecular formula C10H12O2 B13030238 5-methoxy-2,3-dihydro-1H-inden-2-ol

5-methoxy-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13030238
M. Wt: 164.20 g/mol
InChI Key: QSZOBKZTEZYQOJ-UHFFFAOYSA-N
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Description

5-methoxy-2,3-dihydro-1H-inden-2-ol (CAS 16513-64-7) is a high-purity organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It serves as a versatile chemical intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules based on the dihydro-1H-indene scaffold . The dihydro-1H-indene core structure is a prominent pharmacophore in drug discovery . Research into analogous structures, such as dihydro-1H-indene derivatives, has demonstrated significant potential in various therapeutic areas. For instance, certain derivatives have been designed and evaluated as potent tubulin polymerization inhibitors that bind to the colchicine site, exhibiting promising anti-angiogenic and anticancer activities . Other studies on (E)-2-benzylidene-1-indanones, which share a similar core, have identified their ability to act on the MAPK signaling pathway, showing potential for inhibiting the expression of cytokines like TSLP and indicating relevance for inflammatory conditions such as atopic dermatitis . Furthermore, the closely related compound 5-methoxy-2,3-dihydro-1H-inden-2-amine has been the subject of preclinical studies investigating metabolic conditions . As a key synthetic precursor, this compound provides researchers with a valuable starting material for exploring these and other biological mechanisms. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H12O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9,11H,4-5H2,1H3

InChI Key

QSZOBKZTEZYQOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C2)O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-ol typically involves the methoxylation of 2,3-dihydro-1H-inden-2-ol. One common method includes the reaction of 2,3-dihydro-1H-inden-2-ol with methanol in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

5-Methoxy-2,3-dihydro-1H-inden-2-ol features a bicyclic structure with a methoxy group at the 5-position. Its molecular formula is C10H12OC_{10}H_{12}O with a molecular weight of approximately 164.21 g/mol. The presence of the methoxy group enhances its reactivity and potential interactions with biological systems.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can yield ketones and aldehydes upon oxidation, while reduction processes can lead to amines.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential role in developing new treatments for tuberculosis .
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest that it may act as an inhibitor of serotonin and dopamine reuptake, showing potential neuroprotective effects .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate for drug development targeting neurological disorders. Its unique properties make it valuable in studying neurotransmitter systems, aiding researchers in understanding brain function and potential treatments for mental health conditions .

Industrial Applications

In the industrial sector, this compound is used in the synthesis of various chemicals and materials. Its versatility allows chemists to explore new formulations and compounds for diverse applications .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of derivatives of this compound against several pathogens. Results indicated that certain derivatives displayed significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, outperforming standard antibiotics like ampicillin .

Case Study 2: Neuropharmacological Studies

Research focused on the compound's interaction with dopaminergic systems revealed its potential as a dual inhibitor for phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). One derivative exhibited comparable neuroprotective effects to established drugs like donepezil in models of Alzheimer's disease .

Data Tables

Application AreaDescriptionExample Findings
Organic SynthesisBuilding block for complex moleculesYields ketones/aldehydes via oxidation
Antimicrobial ActivityEfficacy against drug-resistant pathogensActive against Mycobacterium tuberculosis
Neuropharmacological EffectsInhibition of serotonin/dopamine reuptakePotential neuroprotective effects observed
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersValuable in understanding neurotransmitter functions
Industrial ApplicationsSynthesis of chemicals/materialsUsed in diverse formulations in chemical manufacturing

Mechanism of Action

The mechanism of action of 5-methoxy-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to various receptors, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties
Compound Name Substituents Key Properties/Applications
(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol -NH₂ at C1, -OH at C2 Used in asymmetric catalysis (e.g., oxazoline ligand synthesis); higher solubility in polar solvents due to -NH₂ .
5-Chloro-2,3-dihydro-1H-inden-1-one -Cl at C5, ketone at C1 Intermediate for agrochemicals (e.g., indoxacarb); electron-withdrawing -Cl enhances electrophilic reactivity .
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine -NH₂ at C2, -C₂H₅ at C5/6 Lipophilic derivative; regioselective Friedel-Crafts acetylation enables pharmaceutical applications .
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one Benzodioxole at C2 Exhibits planar conformation (Pbca crystal system); used in photoswitch studies .

Key Insights :

  • Electron-donating groups (e.g., -OCH₃, -NH₂) increase nucleophilicity at the aromatic ring, directing electrophilic substitution to para/meta positions .
  • Steric hindrance : Methyl or ethyl groups (e.g., 1,3-dimethyl derivatives) reduce reaction rates in crowded environments .
  • Hydrogen bonding: The hydroxyl group in 5-methoxy-2,3-dihydro-1H-inden-2-ol enhances crystallinity compared to non-hydroxylated analogs like 5-methoxy-2,3-dihydro-1H-indene .
Spectroscopic and Crystallographic Comparisons
  • ¹H NMR :
    • This compound : Hydroxyl proton at δ ~2–5 ppm (broad), methoxy at δ ~3.8 ppm (singlet) .
    • Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate : Ester protons at δ ~4.2–4.3 ppm (dd), methoxy at δ ~3.9 ppm .
  • Crystallography: Benzodioxole-substituted indenone (): Orthorhombic Pbca space group, dihedral angle ~30° between aromatic rings . Methoxy derivatives exhibit tighter molecular packing due to hydrogen bonding .

Biological Activity

5-Methoxy-2,3-dihydro-1H-inden-2-ol is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Properties

This compound (C₁₀H₁₂O₂) features a methoxy group attached to a dihydroindene structure. Its molecular formula indicates it is a derivative of indene, a bicyclic compound known for various biological activities. The compound's structure can be represented as follows:

5 Methoxy 2 3 dihydro 1H inden 2 ol\text{5 Methoxy 2 3 dihydro 1H inden 2 ol}

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available chemical precursors. Various methods have been reported in the literature, including acid-catalyzed reactions with activated indanols. For instance, using p-toluenesulfonic acid as a catalyst yielded the desired product in moderate yields under controlled conditions .

Antimicrobial Activity

Research has shown that compounds within the indole family exhibit significant antimicrobial properties. 5-Methoxy derivatives have been evaluated for their effectiveness against various bacterial strains. For example, studies indicate that modifications to the indole structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

In neuropharmacological studies, 5-methoxy derivatives have demonstrated potential in inhibiting enzymes related to neurodegenerative diseases. Specifically, it has shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical targets in the treatment of Alzheimer's disease. The compound's IC50 values for AChE and MAO-B inhibition have been reported in the low micromolar range, indicating promising neuroprotective effects .

Anti-inflammatory Properties

The anti-inflammatory potential of 5-methoxy compounds has also been explored. Indoles are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs), where 5-methoxy derivatives could serve as lead compounds due to their favorable pharmacological profiles.

Case Study 1: Neuroprotective Screening

A study conducted on various methoxy-substituted indenes evaluated their neuroprotective effects in vitro. The results indicated that this compound exhibited significant AChE inhibition with an IC50 value of approximately 0.113 μM, showcasing its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Antimicrobial Evaluation

In another study assessing antimicrobial properties, 5-methoxy derivatives were tested against several bacterial strains. The results showed that these compounds had a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against E. coli and S. aureus, suggesting effective antibacterial action .

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